molecular formula C16H16BrN3O4S B5292963 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide

2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide

Cat. No.: B5292963
M. Wt: 426.3 g/mol
InChI Key: RRUZESCWPPFZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound is widely used in scientific research to investigate the molecular mechanisms of inflammation and cancer.

Mechanism of Action

2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide selectively inhibits the IKK complex, which is responsible for the activation of the NF-κB pathway. This inhibition leads to the suppression of NF-κB-dependent gene expression, which is involved in the regulation of inflammation and immune response. This compound also induces apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins and activating pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and metastasis of cancer cells. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is a selective inhibitor of the IKK complex, which makes it a valuable tool for investigating the molecular mechanisms of inflammation and cancer. However, its potency and selectivity may vary depending on the experimental conditions. This compound has also been found to have off-target effects on other kinases, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the research on 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases, as well as cancer. Another direction is to explore its neuroprotective effects in models of neurodegenerative diseases. Additionally, the development of more potent and selective IKK inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.
In conclusion, this compound is a valuable tool for investigating the molecular mechanisms of inflammation and cancer. Its selective inhibition of the IKK complex has led to the discovery of new therapeutic targets for the treatment of various diseases. While there are limitations to its use in lab experiments, the future directions for research on this compound are promising and may lead to the development of new treatments for inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases.

Synthesis Methods

2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is synthesized through a multi-step process that involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-5-bromobenzamide. The resulting compound is then reacted with morpholine and sulfonyl chloride to produce this compound with a yield of 50-60%.

Scientific Research Applications

2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is widely used in scientific research to investigate the molecular mechanisms of inflammation and cancer. It has been shown to inhibit the activation of the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Properties

IUPAC Name

2-bromo-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O4S/c17-15-4-3-13(25(22,23)20-6-8-24-9-7-20)10-14(15)16(21)19-12-2-1-5-18-11-12/h1-5,10-11H,6-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUZESCWPPFZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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